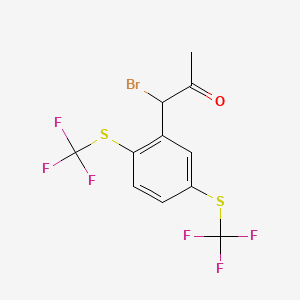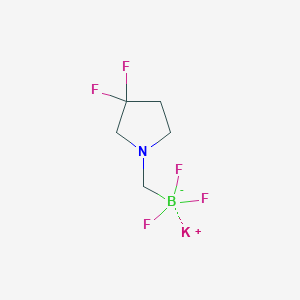
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is a chemical compound with the molecular formula C5H10BF3KN.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate typically involves the reaction of 3,3-difluoropyrrolidine with a boron-containing reagent under specific conditions. One common method involves the use of potassium trifluoroborate as a starting material, which reacts with 3,3-difluoropyrrolidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound is often used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, amines, and alcohols.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Catalysts: Palladium-based catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a biaryl compound formed by the coupling of the boron-containing compound with an aryl halide .
Wissenschaftliche Forschungsanwendungen
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of new pharmaceuticals and bioactive molecules.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate exerts its effects depends on the specific application. In coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved in its action are primarily related to its ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (bromomethyl)trifluoroborate
- Potassium (cyanomethyl)trifluoroborate
- Potassium (4-vinylphenyl)trifluoroborate
Uniqueness
Potassium ((3,3-difluoropyrrolidin-1-yl)methyl)trifluoroborate is unique due to the presence of the 3,3-difluoropyrrolidine moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C5H8BF5KN |
|---|---|
Molekulargewicht |
227.03 g/mol |
IUPAC-Name |
potassium;(3,3-difluoropyrrolidin-1-yl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C5H8BF5N.K/c7-5(8)1-2-12(3-5)4-6(9,10)11;/h1-4H2;/q-1;+1 |
InChI-Schlüssel |
IZROKMLTEZMQPB-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CN1CCC(C1)(F)F)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
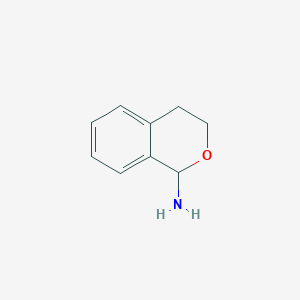
![[5-Chloro-2-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062595.png)

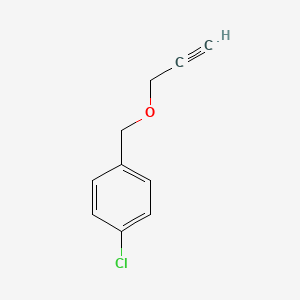



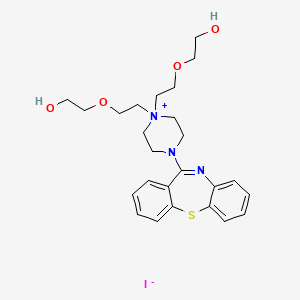

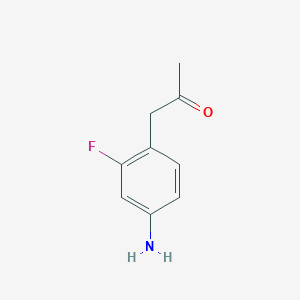
![6-Chloro-3-(difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B14062630.png)

